Cas no 111108-72-6 (3-(Bromomethyl)-2-chloropyridine)

3-(Bromomethyl)-2-chloropyridine is a versatile heterocyclic compound featuring both bromomethyl and chloro functional groups, making it a valuable intermediate in organic synthesis. The bromomethyl group offers reactivity for nucleophilic substitution, enabling further derivatization, while the chloro substituent enhances its utility in cross-coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a key building block for the development of active ingredients. Its stability under standard conditions and compatibility with a range of reaction conditions further contribute to its broad applicability. Careful handling is recommended due to its potential reactivity as an alkylating agent.
3-(Bromomethyl)-2-chloropyridine structure
111108-72-6 structure
Product Name:3-(Bromomethyl)-2-chloropyridine
CAS No:111108-72-6
MF:C6H5BrClN
MW:206.467599630356
MDL:MFCD07368894
CID:1094614
PubChem ID:18931028
Update Time:2025-05-25

3-(Bromomethyl)-2-chloropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-2-chloropyridine
    • 3-(BROMOMETHYL)-2-CHLOROPYRIDINE HBR
    • LogP
    • pyridine, 3-(bromomethyl)-2-chloro-
    • 3-bromomethyl-2-chloro-pyridine
    • 3-bromomethyl-2-chloropyridine
    • SAHDPMALJLPDBE-UHFFFAOYSA-N
    • 3-(BROMOMETHYL)-2-CHLORO-PYRIDINE
    • DA-15507
    • 111108-72-6
    • AS-60805
    • AKOS005266434
    • EN300-246157
    • MFCD07368894
    • SCHEMBL581273
    • DTXSID60596595
    • A10611
    • MDL: MFCD07368894
    • Inchi: 1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
    • InChI Key: SAHDPMALJLPDBE-UHFFFAOYSA-N
    • SMILES: BrCC1C(=NC=CC=1)Cl

Computed Properties

  • Exact Mass: 204.92945
  • Monoisotopic Mass: 204.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.663
  • Boiling Point: 262.5°C at 760 mmHg
  • Flash Point: 112.5°C
  • Refractive Index: 1.59
  • PSA: 12.89
  • LogP: 2.62990

3-(Bromomethyl)-2-chloropyridine Pricemore >>

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Additional information on 3-(Bromomethyl)-2-chloropyridine

Professional Introduction to 3-(Bromomethyl)-2-chloropyridine (CAS No. 111108-72-6)

3-(Bromomethyl)-2-chloropyridine (CAS No. 111108-72-6) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, combining both bromomethyl and chloropyridine functional groups, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has found applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its reactivity and adaptability in synthetic pathways.

The bromomethyl group in 3-(Bromomethyl)-2-chloropyridine provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to construct complex molecular frameworks. The chloropyridine moiety, on the other hand, offers additional opportunities for further derivatization, making this compound a cornerstone in the synthesis of more intricate structures.

In recent years, 3-(Bromomethyl)-2-chloropyridine has been extensively studied for its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to create derivatives with potential applications in treating various diseases. For instance, studies have demonstrated its utility in generating compounds with antimicrobial and anti-inflammatory properties. The ability to modify both the bromomethyl and chloropyridine groups allows for fine-tuning of physicochemical properties, enhancing drug-like characteristics such as solubility and bioavailability.

The compound's significance extends beyond pharmaceuticals into the realm of agrochemicals. Its structural motifs are frequently incorporated into herbicides and pesticides, where its reactivity facilitates the creation of molecules with high efficacy against target organisms. The dual functionality of 3-(Bromomethyl)-2-chloropyridine makes it an indispensable tool for chemists seeking to develop next-generation agrochemical solutions.

Recent advancements in synthetic methodologies have further highlighted the importance of 3-(Bromomethyl)-2-chloropyridine. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional complexity into derivatives of this compound. These methods have enabled the construction of polycyclic structures and heterocycles with enhanced biological activity. The growing body of literature underscores its role as a key building block in modern synthetic chemistry.

The chemical properties of 3-(Bromomethyl)-2-chloropyridine also make it a valuable asset in materials science. Researchers have explored its potential in creating novel polymers and coordination complexes with unique properties. These materials exhibit applications ranging from catalysis to electronics, demonstrating the broad utility of this compound beyond traditional organic synthesis.

In conclusion, 3-(Bromomethyl)-2-chloropyridine (CAS No. 111108-72-6) is a multifaceted compound with far-reaching implications in multiple scientific disciplines. Its unique reactivity and structural features continue to drive innovation in pharmaceuticals, agrochemicals, and materials science. As research progresses, it is expected that new applications and derivatives will emerge, further solidifying its position as a cornerstone in synthetic chemistry.

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